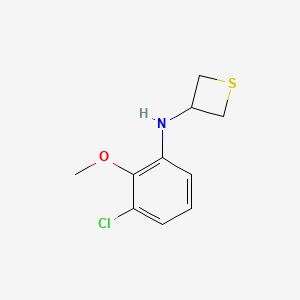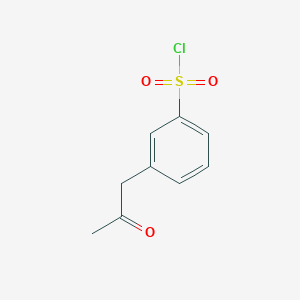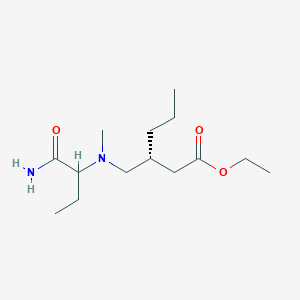
(R)-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is a compound that belongs to the class of oxazolidinones Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate typically involves the reaction of an oxazolidinone derivative with a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with the sulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, oxazolidinone derivatives, including this compound, are explored for their antimicrobial properties. They have shown promise in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including catalysis and material science.
作用機序
The mechanism of action of ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Oxazolidinone Derivatives: Compounds such as linezolid and tedizolid are well-known oxazolidinone derivatives with antimicrobial properties.
Sulfonate Esters: Similar compounds include various sulfonate esters used in organic synthesis and industrial applications.
Uniqueness
What sets ®-1-Oxo-1-(2-oxooxazolidin-3-yl)propan-2-yl 4-methylbenzenesulfonate apart is its specific structure, which combines the oxazolidinone core with a sulfonate ester group
特性
分子式 |
C13H15NO6S |
|---|---|
分子量 |
313.33 g/mol |
IUPAC名 |
[(2R)-1-oxo-1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H15NO6S/c1-9-3-5-11(6-4-9)21(17,18)20-10(2)12(15)14-7-8-19-13(14)16/h3-6,10H,7-8H2,1-2H3/t10-/m1/s1 |
InChIキー |
OSEFBWKXIBZBQU-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)N2CCOC2=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)N2CCOC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)

![[1-(cyclopentylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12948722.png)

![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)

![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)






